4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
4-Benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a 1,3,4-thiadiazole derivative characterized by a benzamide core substituted with a benzyl group at the 4-position and a 4-fluorophenyl moiety on the thiadiazole ring. The 1,3,4-thiadiazole scaffold is known for its electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes and DNA .
Properties
IUPAC Name |
4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3OS/c23-19-12-10-18(11-13-19)21-25-26-22(28-21)24-20(27)17-8-6-16(7-9-17)14-15-4-2-1-3-5-15/h1-13H,14H2,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTJBUCFPCQAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H16FN3OS. The structure features a benzamide moiety and a thiadiazole ring substituted with a 4-fluorophenyl group. The presence of these functional groups contributes to its unique chemical and biological properties.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and exhibit antimicrobial properties. The compound's structure allows it to bind effectively to various biological targets, potentially leading to anticancer effects and antimicrobial activity.
Antimicrobial Properties
Research indicates that thiadiazole derivatives possess significant antimicrobial activity. A study evaluating similar compounds demonstrated that some derivatives exhibited high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with activities comparable to established antibiotics like norfloxacin and ciprofloxacin . This suggests a promising potential for this compound in treating bacterial infections.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, flow cytometry analyses have shown that related thiadiazole compounds induce apoptosis in cancer cell lines such as HeLa cells . The IC50 values for these compounds ranged from 0.37 µM to 0.95 µM, indicating potent cytotoxic effects compared to reference drugs like sorafenib .
Case Studies
- Antibacterial Activity : A study synthesized several N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives and evaluated their antibacterial properties. Some exhibited significant activity against Gram-positive bacteria, highlighting the potential for this compound in antibiotic development .
- Anticancer Efficacy : In another study focusing on benzothiazole derivatives, compounds structurally related to our target showed promising results in inhibiting cancer cell growth and inducing apoptosis through caspase activation pathways . This points towards similar mechanisms potentially applicable to this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-benzyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide | Trifluoromethyl group | Enhanced antimicrobial activity |
| N-benzyl-5-(phenyl)-1,3,4-thiadiazol-2-amine | Benzene instead of benzamide | Moderate anticancer effects |
The unique combination of the benzamide moiety and the fluorophenyl substitution in this compound may provide enhanced biological activities compared to similar compounds.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the chemical compound "4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide":
Overview of Thiadiazole Derivatives
*Thiadiazole scaffolds are important cyclic compounds in medicinal chemistry .
- Many thiadiazole derivatives have demonstrated in vitro and in vivo efficacy across various cancer models .
This compound
*It is a chemical compound with the molecular formula .
Potential Applications
While the search results do not provide specific applications for "this compound," they do highlight the broader applications of thiadiazole derivatives in medicinal chemistry and as anticancer agents . Some potential applications based on the general properties of thiadiazoles include:
- Anticancer Agents: Thiadiazole derivatives have shown decreased viability in various cancer cell lines, including leukemia, lung cancer, ovarian cancer, melanoma, colon cancer, glioma, renal cancer, prostate cancer, and breast cancer cells .
- RET Kinase Inhibitors: Benzamides have been identified as RET kinase inhibitors for cancer therapy .
- Carbonic Anhydrase Inhibitors: 1,2,4-oxadiazol-5-yl benzene sulfonamides may lead to the discovery of potent small-molecule membrane-bound CA inhibitors as a therapeutic intervention in cancer .
- Antimicrobial Applications : Thiadiazole derivatives have demonstrated antibacterial properties .
Data Table of Thiadiazole Derivatives as Anticancer Agents
The table below summarizes a few thiadiazole derivatives and their anticancer activities, as described in one of the search results :
| Thiadiazole Derivative | Target | Effect on Cancer Cells |
|---|---|---|
| 1,3,4-Thiadiazole-2-sulfonamide derivatives | CA II, CA IV | Decreased viability of human leukemia, non-small cell lung cancer, ovarian, melanoma, colon, glioma, renal, prostate, and breast cancer cells |
| Biphenyl-disulfonamide derivative bearing 5-amino-1,3,4-thiadiazole-2-sulfonamide | CA II, CA IX | Decreased viability of human colon cancer HCT-116 cells |
| Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) | GA | Decreased proliferation of human Burkitt lymphoma P493 cells; reduced lymphoma xenograft growth |
| 2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (CPDT) | Unknown | Decreased viability of human breast T47D, thyroid FTC238, colon HT-29 carcinoma, leukemia Jurkat, medulloblastoma TE671, astrocytoma MOGGCCM, mouse teratoma P19, and rat glioma C6 cells; unaffected viability of rat astrocytes, neurons, hepatocytes, and human fibroblasts |
| 2-(4-Fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FPDT) | Unknown | Decreased viability of human colon cancer HT-29, lung carcinoma A549, medulloblastoma TE671, human neuroblastoma SK-N-AS, and rat glioma C6 cells; unaffected viability of rat astrocytes, neurons, and hepatocytes |
Comparison with Similar Compounds
Key Observations :
- Halogen Substitution : Bromine (e.g., ) significantly enhances activity, with 2-bromo derivatives showing 100% protection in murine models at 60 mg/kg . Fluorine, as in the target compound, may improve pharmacokinetics (e.g., metabolic stability) but requires direct comparative studies .
- Methoxy and Hydroxyl Groups : Electron-donating groups like methoxy (4g) or dihydroxyphenyl (5a) correlate with antioxidant and cytotoxic activities, respectively .
- Chalcone Hybrids: Conjugation with chalcone moieties (e.g., 5a) improves DNA interaction and apoptosis induction, though selectivity against normal cells remains a challenge .
Pharmacological and Mechanistic Insights
- Anticancer Potential: Fluorophenyl-substituted analogs (e.g., 4f) exhibit cytotoxicity against prostate (PC3) and colorectal (HT29) cancer cells, with IC~50~ values <20 µM . The target compound’s benzyl group may enhance lipophilicity, improving membrane permeability.
- Enzyme Inhibition : Methoxy derivatives (e.g., 4j) inhibit 15-LOX-1 (~28%), suggesting anti-inflammatory applications . Fluorine’s role in enzyme binding (e.g., DHFR inhibition in ) warrants exploration.
- Antioxidant Activity : Sulfonyl benzamide derivatives () show moderate ABTS•+ scavenging (~60–70%), but fluorophenyl’s contribution remains unstudied.
Q & A
Q. Q1. What are the optimized synthetic routes for 4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how do reaction conditions influence yield?
A1. Synthesis typically involves sequential steps:
- Thiadiazole core formation : Reacting thiosemicarbazide with 4-fluorobenzoic acid derivatives under acidic conditions .
- Benzamide coupling : Using coupling agents like EDC/HOBt or DCC to attach the benzyl-benzamide moiety .
- Key parameters : Solvent choice (e.g., DMF for polar intermediates), temperature (80–100°C for cyclization), and catalysts (e.g., POCl₃ for thiadiazole ring closure) .
- Yield optimization : Purification via column chromatography or recrystallization (DMSO/water mixtures) improves purity (>95%) .
Q. Q2. What analytical methods are recommended for characterizing this compound and resolving structural ambiguities?
A2. A multi-technique approach is critical:
- NMR spectroscopy : H/C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.32–7.45 ppm ).
- Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., m/z 480.6 for similar thiadiazoles ).
- HPLC : Purity assessment (>98% with C18 columns, acetonitrile/water mobile phase) .
- X-ray crystallography : Resolves regiochemistry ambiguities in thiadiazole derivatives .
Advanced Research Questions
Q. Q3. How can computational methods guide the design of derivatives with enhanced bioactivity?
A3. Strategies include:
- Docking studies : Targeting enzymes like DNA gyrase (for antimicrobial activity) or kinases (anticancer potential). For example, thiadiazole derivatives show affinity for EGFR kinase (ΔG < -8 kcal/mol) .
- QSAR models : Correlating substituent electronegativity (e.g., 4-fluorophenyl) with antibacterial IC₅₀ values .
- ADMET prediction : Assessing logP (~3.2) and BBB permeability for CNS drug candidates .
Q. Q4. What experimental approaches validate the proposed mechanism of action in anticancer studies?
A4. Methodological workflows:
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ = 12–25 μM in MCF-7 ).
- Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .
- DNA interaction studies : UV-Vis titration and circular dichroism to assess intercalation (e.g., Δλ = 15 nm hypochromism) .
Q. Q5. How can conflicting data on antimicrobial activity be resolved?
A5. Address discrepancies via:
- Standardized protocols : Use CLSI guidelines for MIC testing against S. aureus and E. coli .
- Synergy studies : Combine with β-lactam antibiotics to evaluate potentiation effects (FIC index < 0.5) .
- Resistance profiling : Serial passage assays to monitor mutation rates in target pathogens .
Methodological Challenges
Q. Q6. What strategies mitigate degradation during stability studies under physiological conditions?
A6. Approaches include:
- pH optimization : Buffered solutions (pH 7.4) with antioxidants (e.g., 0.01% BHT) reduce hydrolysis of the thiadiazole ring .
- Lyophilization : Improves shelf life (>12 months at -20°C) for in vivo formulations .
- Degradation product analysis : LC-MS identifies major byproducts (e.g., sulfoxide derivatives via oxidation) .
Q. Q7. How can regioselectivity issues in electrophilic substitution reactions be controlled?
A7. Techniques to enhance selectivity:
- Directing groups : Use meta-directing substituents (e.g., -F on phenyl rings) to favor C-5 substitution on thiadiazole .
- Lewis acid catalysts : FeCl₃ promotes nitration at specific positions (yield >75% ).
- Microwave-assisted synthesis : Reduces side reactions (e.g., 10-minute vs. 3-hour conventional heating) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
